Agn-PC-0ngp71
Description
“Agn-PC-0ngp71” (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups, which confer unique physicochemical and functional properties. Key parameters include a topological polar surface area (TPSA) of 40.46 Ų, moderate lipophilicity (XLOGP3: 2.15), and moderate aqueous solubility (0.24 mg/mL) .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a tetrahydrofuran (THF)/water solvent system at 75°C for 1.3 hours .
Properties
CAS No. |
720699-23-0 |
|---|---|
Molecular Formula |
C10H15NO5S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H15NO5S/c12-9-3-2-8(6-10(9)13)7-11-4-1-5-17(14,15)16/h2-3,6,11-13H,1,4-5,7H2,(H,14,15,16) |
InChI Key |
RJBWQPJXIGJVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCS(=O)(=O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- This compound has a boronic acid ester moiety, enhancing stability in aqueous environments, whereas the analogs contain free boronic acid groups, which are more reactive but less stable .
- The substituent positions (e.g., bromine at position 3 vs. 6) influence molecular symmetry and intermolecular interactions .
Physicochemical Properties
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.27 | 235.34 | 269.89 |
| LogP (XLOGP3) | 2.15 | 2.38 | 3.02 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| GI Absorption | High | Moderate | Low |
Analysis :
- This compound’s higher solubility compared to analogs may arise from its ester group, which reduces crystallinity and enhances hydrophilicity .
- The lower LogP of this compound (2.15 vs. 3.02) suggests improved aqueous compatibility, critical for formulation in biological systems .
Pharmacological and Functional Profiles
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| BBB Permeability | Yes | No | No |
| P-gp Substrate | No | Yes | Yes |
| CYP Inhibition | No | Moderate (CYP2D6) | Strong (CYP3A4) |
Analysis :
- The absence of P-gp/CYP interactions reduces risks of drug-drug interactions, a limitation observed in analogs .
Research Findings and Implications
- Stability : this compound’s boronic acid ester group enhances shelf-life (>12 months at -20°C) compared to analogs (<6 months) .
- Toxicity: No PAINS (pan-assay interference compounds) or Brenk alerts were detected, whereas analogs show moderate Brenk alerts (e.g., reactive chlorine groups) .
- Therapeutic Potential: this compound’s BBB permeability and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) position it as a lead candidate for neurodegenerative disease therapeutics .
Data Tables
Table 1. Comparative Analysis of this compound and Structural Analogs
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Bioavailability Score | 0.55 | 0.42 | 0.38 |
| Synthetic Accessibility | 2.07 | 1.89 | 2.34 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
